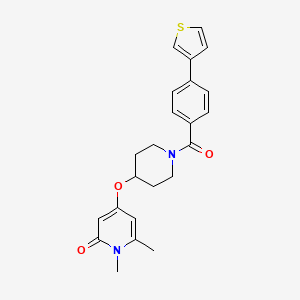
1,6-dimethyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-dimethyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Docking Studies
A series of novel pyridine and fused pyridine derivatives, starting from compounds with structural similarities to the specified chemical, have been synthesized. These compounds have shown antimicrobial and antioxidant activities, supported by in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, demonstrating moderate to good binding energies (E. M. Flefel et al., 2018).
Ring Transformation Studies
Research on ring transformation under aqueous conditions using dimethylamine, piperidine, and triethylamine has catalyzed reactions giving benzoylhydroxy-1-pyrrolines, which further afforded benzoylpyrroles upon acid-catalyzed dehydration. This showcases the versatility of chemical transformations involving piperidine and related structures (S. Mataka et al., 1992).
Insecticidal and Antibacterial Potential
The cyclocondensation of specific precursors under microwave irradiation produced compounds with insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This demonstrates the potential of structurally complex pyridine derivatives for developing new insecticides and antibacterial agents (P. P. Deohate et al., 2020).
Electrochemical Studies
Studies on 3,6-difluoro-1,2,4,5-tetrakis(amino)benzene compounds, related in complexity and structural features to the specified chemical, involved electrochemical analyses revealing insights into electron loss and ion pairing mechanisms. This research contributes to understanding the electrochemical properties of complex organic molecules (C. Adams et al., 2010).
Synthesis of Dihydropyridine Derivatives
The preparation of dihydropyridine derivatives from specific precursors, followed by reactions with primary amines, highlights the chemical versatility and potential pharmaceutical applications of complex pyridine derivatives. Such studies are essential for drug development and synthesis of biologically active compounds (B. Stanovnik et al., 2002).
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-13-21(14-22(26)24(16)2)28-20-7-10-25(11-8-20)23(27)18-5-3-17(4-6-18)19-9-12-29-15-19/h3-6,9,12-15,20H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUENUNDGVMLAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

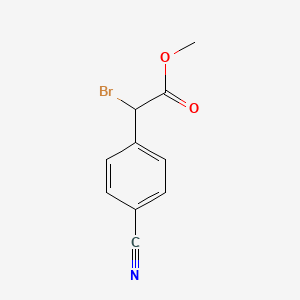
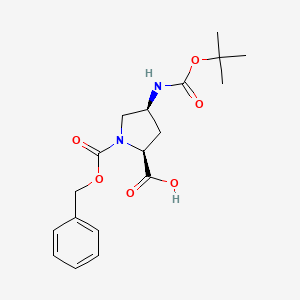
![2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2869111.png)
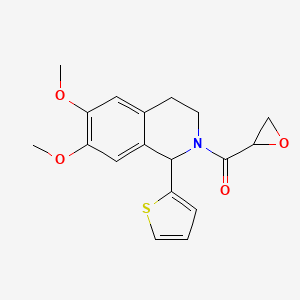
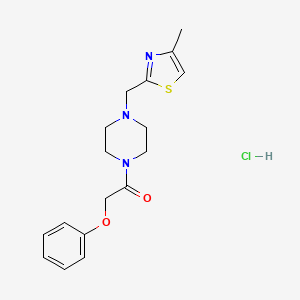
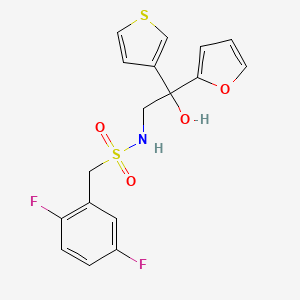

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)
![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)
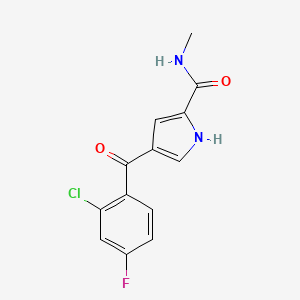
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2869126.png)
![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)